molecular formula C29H30O8 B14763481 Lariciresinol p-coumarate

Lariciresinol p-coumarate

Cat. No.: B14763481
M. Wt: 506.5 g/mol
InChI Key: ZNVUQZAVBXKEGF-CVKHLOFQSA-N
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Description

Lariciresinol p-coumarate is a lignan compound derived from the combination of lariciresinol and p-coumaric acid. Lignans are a group of chemical compounds found in plants, known for their antioxidant and anti-inflammatory properties. This compound has been studied for its potential biological activities, including antimicrobial and antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lariciresinol p-coumarate typically involves the esterification of lariciresinol with p-coumaric acid. One common method is the chemo-enzymatic synthesis, where ethyl p-coumarate and the desired fatty alcohol are heated under reduced pressure with the addition of an enzyme like Novozym 435. The reaction is carried out at 75°C for 24 hours .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, such as using genetically engineered plants or microorganisms. For example, overexpression of specific genes in Isatis indigotica hairy roots has been shown to significantly enhance lariciresinol accumulation .

Chemical Reactions Analysis

Types of Reactions

Lariciresinol p-coumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lariciresinol p-coumarate is unique due to its combined properties of lariciresinol and p-coumaric acid, which contribute to its diverse biological activities. Its ability to induce apoptosis and inhibit fibroblast migration makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H30O8/c1-34-26-14-19(5-10-24(26)31)13-21-16-37-29(20-7-11-25(32)27(15-20)35-2)23(21)17-36-28(33)12-6-18-3-8-22(30)9-4-18/h3-12,14-15,21,23,29-32H,13,16-17H2,1-2H3/b12-6+/t21-,23-,29+/m1/s1

InChI Key

ZNVUQZAVBXKEGF-CVKHLOFQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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